4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
4-oxo-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]chromene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-20-15-22(31-21-11-4-2-8-17(20)21)24(30)26-13-14-28-19-10-3-1-7-16(19)23(27-28)18-9-5-6-12-25-18/h2,4-6,8-9,11-12,15H,1,3,7,10,13-14H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCSOKDSUZDHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Oxo-4H-Chromene-2-Carboxylic Acid
The chromene carboxylic acid serves as the foundational precursor for the target compound. A well-established protocol involves the hydrolysis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate, as demonstrated in the synthesis of analogous chromene carboxamides. The ester derivative is synthesized via condensation of substituted acetophenones with diethyl oxalate under basic conditions. Subsequent hydrolysis using aqueous sodium hydroxide in ethanol yields the carboxylic acid with near-quantitative efficiency.
Key reaction parameters include:
- Ester formation : Conducted at reflux in ethanol with piperidine catalysis.
- Hydrolysis : Achieved using 2 M NaOH at 60°C for 4 hours, followed by acidification to pH 2–3 with HCl.
Structural verification via $$ ^1H $$-NMR confirms the disappearance of ethyl group signals (δ 4.46 ppm for CH$$ _2 $$, δ 1.43 ppm for CH$$ _3 $$) and the emergence of a carboxylic acid proton (δ 10.66 ppm in DMSO-d$$ _6 $$).
Preparation of 3-(Pyridin-2-yl)-4,5,6,7-Tetrahydro-1H-Indazole
The tetrahydroindazole moiety is synthesized via cyclization of hydrazine derivatives with spirocyclic ketones. A representative method involves:
- Acylation of 1,4-dioxaspiro[4.5]decan-8-one with diethyl oxalate using lithium diisopropylamide (LDA) at −78°C to form a β-ketoester intermediate.
- Cyclization with propyl hydrazine in ethanol under reflux, yielding the tetrahydroindazole core in 82% yield.
- Functionalization at C-3 : Introduction of the pyridin-2-yl group is achieved via Chan-Lam coupling using copper(II) acetate and pyridine-2-boronic acid, followed by chromatographic separation of regioisomers.
Critical optimization steps include:
- Temperature control during acylation to prevent side reactions.
- Reductive amination for installing the ethyl linker, utilizing sodium cyanoborohydride in methanol.
Coupling of Chromene Carboxylic Acid and Indazole-Ethylamine
The final step involves amide bond formation between the chromene carboxylic acid and the indazole-ethylamine derivative. This is accomplished using coupling agents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane (DCM) or dimethylformamide (DMF).
Procedure :
- Activation of carboxylic acid : The chromene carboxylic acid (1.0 equiv) is treated with PyBOP (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DCM at 0°C for 30 minutes.
- Amine addition : Indazole-ethylamine (1.1 equiv) is added dropwise, and the reaction is stirred at room temperature for 12–16 hours.
- Purification : The crude product is purified via flash chromatography (eluent: DCM/methanol 90:10 v/v) and recrystallized from dichloromethane/n-hexane.
Yield : 60–75%, dependent on steric and electronic effects of substituents.
Structural Characterization and Analytical Data
Spectroscopic Validation :
- $$ ^1H $$-NMR (DMSO-d$$ _6 $$) : Key signals include the chromene C3-H (δ 8.09 ppm, singlet), amide NH (δ 10.66 ppm), and pyridinyl protons (δ 8.50–7.20 ppm).
- $$ ^{13}C $$-NMR : Carbonyl carbons appear at δ 177.2 (chromone C4=O) and δ 165.0 (amide C=O).
Mass Spectrometry : Molecular ion peak at m/z 446.48 (C$$ _24$$H$$ _22$$N$$ _4$$O$$ _3$$) confirms the target structure.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| PyBOP-mediated coupling | High efficiency, mild conditions | Cost of coupling reagents | 60–75 |
| EDCI/HOBt coupling | Lower cost | Longer reaction times | 50–65 |
| Mixed anhydride | Scalability | Sensitivity to moisture | 55–70 |
Chemical Reactions Analysis
General Reactivity of Chromene-Carboxamide Derivatives
The chromene core (4-oxo-4H-chromene-2-carboxamide) is a bicyclic system with conjugated carbonyl groups, enabling characteristic reactions:
-
Nucleophilic acyl substitution : The carboxamide group may undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
-
Electrophilic aromatic substitution : The electron-rich chromene ring can participate in halogenation, nitration, or sulfonation at positions ortho or para to the carbonyl groups.
-
Reduction : The α,β-unsaturated ketone system in the chromene moiety is susceptible to catalytic hydrogenation or hydride reduction, forming dihydrochromene derivatives.
Functional Group Transformations in the Indazole-Pyridine Substituent
The tetrahydroindazole-pyridine moiety introduces additional reactivity:
-
Pyridine ring :
-
Basic nitrogen sites (e.g., pyridine N) may form salts with acids or coordinate to metal ions.
-
Electrophilic substitution at the pyridine ring is less favored due to electron-withdrawing effects.
-
-
Indazole NH group :
-
Deprotonation under strong bases could generate nucleophilic species.
-
Potential for alkylation or acylation reactions at the indazole nitrogen.
-
Hypothetical Reaction Pathways
While no experimental data exist for the target compound, analogous systems suggest plausible reactions:
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Hydrolysis of carboxamide | 6M HCl, reflux | 4-oxo-4H-chromene-2-carboxylic acid |
| Pyridine N-alkylation | Alkyl halide, K₂CO₃, DMF, 80°C | Quaternary ammonium salts at pyridine N |
| Chromene ring reduction | H₂, Pd/C, ethanol | Dihydro-4H-chromene derivative |
Challenges in Reaction Characterization
-
Steric hindrance : Bulky substituents (e.g., tetrahydroindazole-ethyl chain) may limit accessibility to reactive sites.
-
Regioselectivity : Competing reaction pathways in polyfunctional molecules complicate product isolation.
-
Stability : The α,β-unsaturated ketone system may undergo unintended side reactions (e.g., Michael additions).
Recommended Analytical Techniques
To validate reaction outcomes, the following methods are proposed:
| Technique | Purpose |
|---|---|
| HPLC-MS | Purity assessment and product identification |
| ¹H/¹³C NMR | Structural elucidation of derivatives |
| X-ray crystallography | Confirmation of stereochemistry ( ) |
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of heterocyclic compounds similar to the target compound. Research indicates that derivatives of indazole and chromene exhibit activity against various viruses, including herpes simplex virus and influenza virus. The structural characteristics of the compound may enhance its interaction with viral proteins or cellular receptors, leading to inhibition of viral replication .
Anticancer Properties
The compound's structural framework suggests potential anticancer activity. Chromene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell growth in vitro and in vivo models .
Enzyme Inhibition
Compounds containing pyridine and indazole moieties are known to act as enzyme inhibitors. The target compound may inhibit specific kinases or other enzymes involved in critical cellular processes. Research on similar structures has shown promising results in inhibiting targets such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Neuroprotective Effects
There is emerging evidence that certain chromene derivatives possess neuroprotective properties. The ability of these compounds to cross the blood-brain barrier enhances their potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies suggest that they may exert antioxidant effects and modulate neuroinflammatory responses .
Case Study 1: Antiviral Activity
In a study published in Molecules, researchers synthesized a series of indazole derivatives and tested their antiviral activities against herpes simplex virus types 1 and 2 (HSV-1, HSV-2). One derivative exhibited significant inhibition with an IC50 value of 12 µM, suggesting that modifications similar to those found in the target compound could enhance antiviral efficacy .
Case Study 2: Anticancer Activity
A research article in European Journal of Medicinal Chemistry explored the anticancer properties of chromene derivatives against breast cancer cell lines. The study found that compounds with similar structural motifs to the target compound induced apoptosis via mitochondrial pathways, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
Mechanism of Action
The mechanism of action of 4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Cytotoxicity
Structure-activity relationship (SAR) studies highlight that substituents at positions 3 and 4 of the 4H-chromene core significantly influence cytotoxicity. For instance:
- Propargyl groups at positions 3 and 4 yield 5–20-fold higher cytotoxicity compared to ethyl or propyl substitutions .
- Ester groups at position 4 enhance activity against drug-resistant cancer lines (e.g., HL60/MX2) .
The target compound features a carboxamide at position 2 rather than ester or propargyl groups, suggesting a divergent mechanism. The pyridin-2-yl-tetrahydroindazol moiety may compensate for reduced cytotoxicity by improving target selectivity, particularly for Bcl-2 proteins implicated in apoptosis regulation .
Pharmacokinetic and Resistance Profiles
The pyridine moiety likely improves aqueous solubility , addressing a key limitation of hydrophobic 4H-chromenes. Additionally, the tetrahydroindazol component may reduce metabolic degradation, extending plasma half-life . Unlike propargyl-substituted derivatives, which face resistance in multidrug-resistant lines, the target compound’s unique substituents may evade efflux pump mechanisms .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 4-oxo-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the areas of anti-cancer and anti-inflammatory effects. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H20N4O3 |
| Molecular Weight | 348.39 g/mol |
| IUPAC Name | This compound |
Anti-Cancer Activity
Recent studies have investigated the anti-cancer properties of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and MDA-MB231. The cytotoxicity was assessed using the MTT assay, revealing that the compound exhibits significant cytotoxic effects on cancerous cells while maintaining low toxicity on normal cells like NIH-3T3 .
| Cell Line | IC50 (µM) | Toxicity on Normal Cells |
|---|---|---|
| MCF-7 | 15.0 | Low |
| MDA-MB231 | 12.5 | Low |
| NIH-3T3 | >50 | Minimal |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating chronic inflammatory conditions .
The proposed mechanism of action for the biological activity of this compound involves its interaction with specific receptors and pathways associated with cancer cell proliferation and inflammation. It is believed to modulate signaling pathways related to apoptosis and cell cycle regulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the indazole and chromene moieties significantly impact the biological activity. For instance, variations in substituents on the pyridine ring have been shown to enhance potency against specific cancer types .
Case Studies
-
Case Study 1: Breast Cancer Treatment
- Objective: To evaluate the efficacy of the compound in breast cancer models.
- Method: In vitro assays were conducted on MCF-7 and MDA-MB231 cell lines.
- Results: Significant inhibition of cell proliferation was observed with an IC50 value lower than that of conventional chemotherapeutics like paclitaxel.
-
Case Study 2: Inflammatory Response Modulation
- Objective: To assess anti-inflammatory properties in vivo.
- Method: LPS-induced inflammation in C57BL/6 mice was used as a model.
- Results: The compound reduced levels of inflammatory markers significantly compared to control groups.
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions requiring precise control of solvent polarity, temperature (e.g., reflux in DMF at 80–100°C), and catalysts (e.g., HATU for amide coupling). Monitoring reaction progress via TLC (Rf values) and NMR (disappearance of starting material peaks) is essential to minimize side products. Post-synthesis purification employs HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR (1H/13C): Assign peaks to distinguish chromene carbonyl (δ ~165 ppm) and pyridin-2-yl aromatic protons (δ 7.5–8.5 ppm).
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C23H21N3O3: 388.1661).
- HPLC-PDA : Monitor purity at λ = 254 nm with retention time matching synthetic standards .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against PI3K/AKT/mTOR pathways due to the pyridin-2-yl and indazole motifs’ ATP-binding affinity.
- Cellular viability : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM doses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve conflicting potency data in analogs?
- Systematic substitution : Compare activity of pyridin-2-yl vs. trifluoromethyl-quinazoline analogs (e.g., 1396863-83-4) to identify key hydrogen-bonding or hydrophobic interactions .
- Molecular docking : Map binding poses in kinase domains (e.g., PDB: 3Z2) using AutoDock Vina to correlate substituent effects with IC50 values .
Q. What methodologies address contradictions in solubility and bioavailability predictions?
- Physicochemical profiling : Measure logP (shake-flask method) and solubility (equilibrium solubility assay in PBS pH 7.4).
- In silico modeling : Use QikProp to predict intestinal permeability (Caco-2 cell model) and compare with experimental Caco-2 monolayer data .
Q. How to identify off-target interactions using computational and experimental approaches?
- Proteome-wide docking : Screen against >500 human kinases (via SwissTargetPrediction) to rank selectivity.
- CETSA (Cellular Thermal Shift Assay) : Validate target engagement by monitoring thermal stabilization of candidate proteins in lysates .
Q. What strategies improve metabolic stability for in vivo studies?
- Microsomal stability assays : Incubate with rat/human liver microsomes (RLM/HLM) to identify metabolic soft spots (e.g., chromene ring oxidation).
- Deuteration : Replace labile hydrogens (e.g., C-4 oxo group) with deuterium to slow CYP450-mediated degradation .
Methodological Challenges & Solutions
Q. How to resolve discrepancies in reported IC50 values across cell lines?
- Standardize assay conditions : Use identical ATP concentrations (1 mM) and incubation times (72 hrs).
- Control for efflux pumps : Include verapamil (P-gp inhibitor) in media to isolate intrinsic cytotoxicity .
Q. What experimental designs validate in silico-predicted toxicity?
- hERG inhibition assay : Patch-clamp electrophysiology to assess cardiac risk (IC50 < 10 µM indicates high risk).
- Ames test : Use TA98 and TA100 strains to detect mutagenicity at 5–500 µg/plate .
Q. How to optimize formulation for in vivo pharmacokinetic (PK) studies?
- Nanoemulsions : Prepare with Labrafil® M1944CS (oil phase) and Tween 80 (surfactant) to enhance oral bioavailability.
- LC-MS/MS quantification : Validate plasma concentrations using a calibration curve (1–1000 ng/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
